4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE
Overview
Description
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a pyridyl cyanide core with various functional groups attached
Preparation Methods
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent use . Industrial production methods may involve optimizing these MCRs for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and pyridyl groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.
Coupling Reactions: The compound’s functional groups enable it to participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound’s indole and pyridyl groups are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyridyl cyanides, such as:
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl compounds: These share the indole core and exhibit similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature the indole group and are used in medicinal chemistry.
3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound is another indole derivative with potential therapeutic applications.
4-(METHOXYMETHYL)-6-METHYL-2-{[2-(1-METHYL-1H-INDOL-3-YL)-2-OXOETHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-14(11-25-3)16(9-21)20(22-13)26-12-19(24)17-10-23(2)18-7-5-4-6-15(17)18/h4-8,10H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWHAZIXXSHXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CN(C3=CC=CC=C32)C)C#N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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